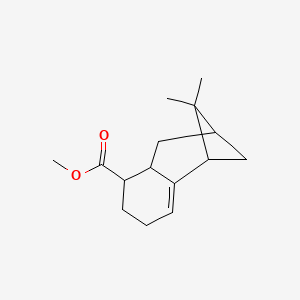
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it has potential applications in the study of metabolic pathways and enzyme interactions. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. Additionally, in the industry, it can be used as an intermediate in the production of fragrances and other fine chemicals .
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate can be compared with other similar compounds, such as γ-Eudesmol and Selinenol. These compounds share a similar naphthalene-based structure but differ in their functional groups and specific properties.
Properties
CAS No. |
59691-28-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
methyl 10,10-dimethyltricyclo[7.1.1.02,7]undec-2-ene-6-carboxylate |
InChI |
InChI=1S/C15H22O2/c1-15(2)9-7-12-10(13(15)8-9)5-4-6-11(12)14(16)17-3/h5,9,11-13H,4,6-8H2,1-3H3 |
InChI Key |
HBLBSKAYAKYPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(CCC=C3C1C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


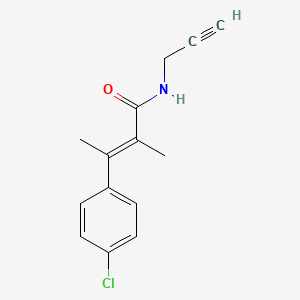
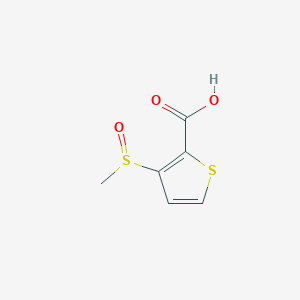
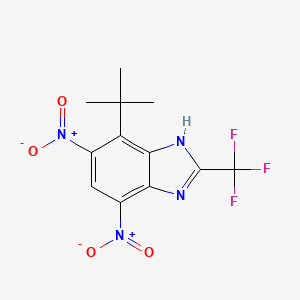
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
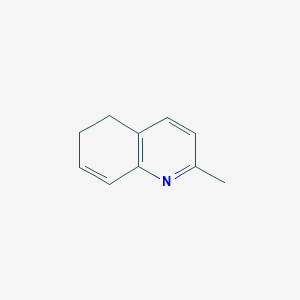
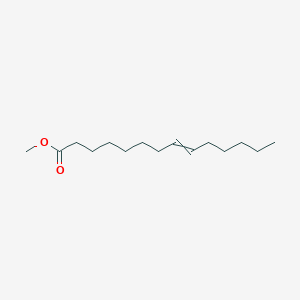
![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
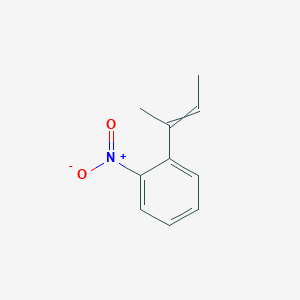
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
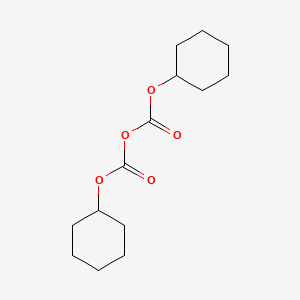
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
